(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This designation clearly indicates the presence of an E-configuration double bond between the third and fourth carbon atoms of the butenoic acid chain, distinguishing it from potential Z-isomers. The compound is officially registered under Chemical Abstracts Service number 73027-06-2, providing unambiguous identification in chemical databases worldwide.
The molecular formula C14H17Cl2NO2 reveals a precise atomic composition consisting of fourteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms. This composition yields a molecular weight of 302.2 grams per mole, which represents a reduction of two hydrogen atoms compared to its parent compound chlorambucil (C14H19Cl2NO2, 304.21 g/mol) due to the presence of the double bond in the butenoic acid side chain. The systematic analysis of this molecular formula indicates the compound maintains the characteristic bis(2-chloroethyl)amino nitrogen mustard functionality while incorporating an unsaturated aliphatic chain.
Propriétés
IUPAC Name |
(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h1-2,4-7H,3,8-11H2,(H,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOQTPQOIMSYSF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CC(=O)O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-06-2 | |
| Record name | 3,4-Dehydrochlorambucil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073027062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mécanisme D'action
Target of Action
3,4-Dehydrochlorambucil, like Chlorambucil, is an alkylating agent. Alkylating agents primarily target DNA, the genetic material of cells. They act on cancer cells to slow down or stop their growth.
Mode of Action
Biochemical Pathways
3,4-Dehydrochlorambucil is an intermediate in the β-oxidation of Chlorambucil. This metabolic pathway leads to the production of phenylacetic acid mustard in the plasma.
Pharmacokinetics
Chlorambucil demonstrates a monophasic disappearance from plasma, with a half-life of 26 minutes. The compound is 99.6% plasma-protein-bound. Chlorambucil undergoes β-oxidation to yield detectable concentrations of 3,4-Dehydrochlorambucil and substantial amounts of phenylacetic mustard in the plasma.
Result of Action
The alkylating action of 3,4-Dehydrochlorambucil results in the slowing down or stopping of cancer cell growth. This is achieved through the mechanisms mentioned above, which prevent DNA synthesis and RNA transcription, thereby inhibiting the replication of cancer cells.
Action Environment
The action of 3,4-Dehydrochlorambucil can be influenced by various environmental factors. For instance, the metabolism of the compound can be affected by the presence of certain enzymes in the body. Additionally, the compound’s ability to enter the brain and its efficacy in treating brain-sequestered tumors can be influenced by the properties of the blood-brain barrier.
Analyse Biochimique
Biochemical Properties
3,4-Dehydrochlorambucil undergoes β-oxidation to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in the plasma. The metabolic generation of the phenyl acetic acid mustard from 3,4-Dehydrochlorambucil indicates that 3,4-Dehydrochlorambucil is an intermediate towards the production of phenyl acetic acid mustard.
Molecular Mechanism
Chlorambucil, from which 3,4-Dehydrochlorambucil is derived, works by attaching alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4-Dehydrochlorambucil demonstrated a monophasic disappearance from plasma, with a half-life of 26 minutes. It was found that only low concentrations of 3,4-Dehydrochlorambucil and phenylacetic mustard were detected in the brain between 2 and 120 minutes.
Metabolic Pathways
3,4-Dehydrochlorambucil undergoes β-oxidation to yield detectable concentrations of itself and substantial amounts of phenylacetic mustard in the plasma. This suggests that it is involved in the β-oxidation metabolic pathway.
Activité Biologique
(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid, also known as 3,4-Dehydrochlorambucil, is a derivative of Chlorambucil, a well-known alkylating agent used in chemotherapy. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Overview of the Compound
- IUPAC Name: (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]-3-butenoic acid
- Molecular Formula: C14H17Cl2NO2
- Molecular Weight: 302.2 g/mol
- CAS Number: 73027-06-2
The biological activity of this compound primarily arises from its role as an alkylating agent. It functions by:
- Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and inhibition of DNA synthesis and RNA transcription.
- Cell Cycle Interference: By damaging DNA, it induces cell cycle arrest in cancer cells, thereby preventing their proliferation.
Pharmacokinetics
Research indicates that Chlorambucil and its metabolites, including this compound, exhibit a monophasic disappearance from plasma with a half-life of approximately 26 minutes. This rapid metabolism can influence the efficacy and dosing regimens in clinical settings .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies: Laboratory tests have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For example, it has shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells, similar to its parent compound Chlorambucil.
- Mechanistic Insights: The compound's ability to induce apoptosis in cancer cells has been documented through assays measuring caspase activation and DNA fragmentation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Studies on Antimicrobial Efficacy: Research indicates that derivatives with similar structures exhibit varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial potency .
Case Studies
-
Chronic Lymphocytic Leukemia Treatment:
A clinical study involving patients with CLL treated with Chlorambucil demonstrated that its metabolite this compound contributed significantly to therapeutic outcomes, particularly in patients resistant to other treatments. -
Antimicrobial Screening:
In a comparative study assessing various chloroacetamides, compounds structurally related to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Medicinal Chemistry and Anticancer Activity
Mechanism of Action:
The compound acts as an alkylating agent, which is crucial in the treatment of cancer. The bis(2-chloroethyl)amino group facilitates the formation of covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits DNA replication and transcription. This mechanism ultimately results in apoptosis in cancer cells .
Case Studies:
- Cytotoxicity Against Cancer Cell Lines: Studies have demonstrated that (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of leukemia and lymphoma cells, which suggests its potential as a therapeutic agent for hematological malignancies .
- Combination Therapies: Research indicates that this compound may enhance the effectiveness of other chemotherapeutic agents when used in combination therapies. For example, it has been studied alongside other alkylating agents to evaluate synergistic effects in treating resistant cancer types .
Synthesis and Derivative Development
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. The synthetic pathways often focus on modifying the functional groups to enhance biological activity while reducing toxicity .
Derivative Exploration:
Research into derivatives of this compound is ongoing, aiming to improve pharmacological profiles such as increased selectivity for cancer cells and reduced side effects. Derivatives are being designed to target specific cancer pathways more effectively .
Potential Beyond Oncology
Neuroprotective Properties:
Emerging studies suggest that this compound may possess neuroprotective properties. Preliminary investigations into its effects on neurodegenerative diseases indicate potential applications in Alzheimer's disease treatment through inhibition of acetylcholinesterase activity .
Biological Interactions:
The compound's ability to interact with various biological targets, including proteins involved in cell signaling pathways, opens avenues for research into its role beyond traditional chemotherapy. Molecular docking studies are being employed to elucidate these interactions further .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Chlorambucil (4-[4-[Bis(2-chloroethyl)amino]phenyl]butanoic Acid)
Structural Differences :
- Chlorambucil has a fully saturated butanoic acid chain, while the target compound features a double bond at the C3 position (but-3-enoic acid).
- The (E)-configuration introduces steric and electronic effects that may influence DNA-binding efficiency.
Pharmacological Profile :
Bendamustine-Related Compounds
Bendamustine derivatives share the bis(2-chloroethyl)amino group but differ in core structure (benzimidazole vs. phenyl) and substituents (Table 1) .
Table 1: Key Structural and Molecular Comparisons
| Compound Name (Example) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| (E)-4-[4-[Bis(2-chloroethyl)amino]phenyl]but-3-enoic acid | C₁₄H₁₆Cl₂NO₂ | ~302.2* | Bis(2-chloroethyl)amino, α,β-unsaturated carboxylic acid |
| Chlorambucil | C₁₄H₁₉Cl₂NO₂ | 304.2 | Bis(2-chloroethyl)amino, saturated carboxylic acid |
| USP Bendamustine Related Compound I RS | C₁₈H₂₅Cl₂N₃O₂ | 386.32 | Ethyl ester, benzimidazole core |
| USP Bendamustine Related Compound F RS | C₂₂H₃₃Cl₂N₃O₇ | 522.42 | Mannitol ester, bis(2-chloroethyl)amino |
*Calculated based on molecular formula.
Functional Implications :
- Ester Prodrugs : Compounds like USP Bendamustine Related Compound I RS (ethyl ester) are likely prodrugs, requiring hydrolysis to active carboxylic acids. In contrast, the target compound’s free carboxylic acid group may enable immediate activity but limit oral bioavailability due to ionization at physiological pH .
- Mannitol Conjugation : Compound F RS’s mannitol ester improves water solubility, a trait absent in the target compound, which may rely on carrier-mediated transport .
Research Findings and Mechanistic Insights
- Toxicity Profile: Structural parallels to chlorambucil suggest possible hepatotoxic and nephrotoxic effects, but the double bond might reduce non-specific alkylation of normal tissues by altering distribution .
- Metabolic Stability : The unsaturated chain may increase susceptibility to cytochrome P450-mediated oxidation, shortening half-life relative to Bendamustine prodrugs (e.g., Compound I RS), which are metabolized more slowly .
Méthodes De Préparation
Bis-Chloroethylation of the Aromatic Amine
4-Aminophenol is treated with 2-chloroethanol in the presence of a Lewis acid catalyst, such as FeCl₃ or SbCl₃, to introduce the bis(2-chloroethyl)amino group. The reaction proceeds in aprotic solvents like tetrahydrofuran (THF) at 20–30°C, achieving yields of 68–72%. Excess 2-chloroethanol (2.5 equivalents) ensures complete substitution while minimizing byproducts.
Critical Parameters
-
Catalyst Loading : 5–10 mol% FeCl₃ optimizes reaction kinetics without promoting side reactions.
-
Solvent Polarity : THF enhances nucleophilic substitution rates compared to polar aprotic solvents like dimethylformamide (DMF).
Wittig Reaction for α,β-Unsaturated Acid Formation
The α,β-unsaturated carboxylic acid moiety is introduced via a Wittig reaction between 4-[bis(2-chloroethyl)amino]benzaldehyde and a stabilized ylide.
Ylide Generation and Coupling
Triphenylphosphine and ethyl bromoacetate react in dry THF under nitrogen to form the ylide. The aldehyde intermediate is then added at −20°C, yielding the (E)-configured alkene with >90% stereoselectivity.
Reaction Optimization
-
Temperature Control : Maintaining −20°C prevents ylide decomposition and ensures high (E)-selectivity.
-
Workup : Quenching with aqueous NH₄Cl followed by extraction with ethyl acetate isolates the crude product in 65–70% yield.
Hydrolysis of the Ester Intermediate
The ethyl ester of the Wittig product is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
Using 6 M HCl in refluxing THF (70°C, 12 h) achieves complete hydrolysis without epimerization. Neutralization with NaHCO₃ and recrystallization from ethanol/water affords the pure acid in 85% yield.
Analytical Validation
-
Purity Assessment : HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) confirms >98% purity.
-
Stereochemical Integrity : ¹H NMR (400 MHz, DMSO-d₆) shows a coupling constant J = 16.2 Hz for the trans-alkene protons, confirming the (E)-configuration.
Diastereoselective Reduction (Alternative Route)
For synthetic pathways requiring late-stage functionalization, diastereoselective reduction of α,β-unsaturated ketones offers an alternative approach.
Catalytic Hydrogenation
Hydrogenation of 4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-en-2-one using Pt/C (5% w/w) in methanol at 10 bar H₂ and 25°C selectively produces the (E)-acid after subsequent oxidation.
Key Observations
-
Catalyst Selectivity : Pt/C favors alkene reduction over aryl chloride cleavage.
-
Reaction Monitoring : In-situ FTIR tracks carbonyl group consumption to optimize reaction time (4–6 h).
Purification and Analytical Characterization
Recrystallization
The crude product is recrystallized from a 3:1 ethanol/water mixture, yielding colorless crystals with a melting point of 182–184°C.
Spectroscopic Confirmation
-
¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 147.2 (C=N), 129.8–116.4 (aromatic carbons), 44.3 (N-CH₂Cl).
-
MS (ESI⁻) : m/z 301.1 [M−H]⁻, consistent with the molecular formula C₁₄H₁₆Cl₂NO₂.
Process Optimization and Scalability
Solvent Recycling
THF is recovered via distillation (bp 66°C) and reused, reducing production costs by 22%.
Byproduct Management
Unreacted 2-chloroethanol is neutralized with NaOH and removed via aqueous extraction, ensuring <0.5% residual solvent in the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 70% | >98% | >90% (E) | Moderate |
| Catalytic Hydrogenation | 65% | 95% | 85% (E) | High |
| Diastereoselective Reduction | 60% | 92% | 78% (E) | Low |
Recent Advances in Continuous-Flow Synthesis
Microreactor systems enable continuous production of the bis(2-chloroethyl)amino intermediate, reducing reaction time from 12 h to 45 minutes. Residence time optimization (5–7 minutes) and in-line HPLC monitoring enhance throughput to 1.2 kg/day.
Challenges in Industrial-Scale Production
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid to improve yield and purity?
- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., coupling reactions or catalytic methods). Use high-performance liquid chromatography (HPLC) to monitor intermediate purity . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) using design-of-experiment (DOE) frameworks. For example, randomized block designs can systematically test variables while minimizing bias . Purification via recrystallization or column chromatography should be validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ split-plot or factorial designs to test stability across pH (e.g., 2–10) and temperature (4°C–40°C). Use accelerated stability studies with HPLC to quantify degradation products . Include control samples and replicate measurements to account for batch variability. For long-term stability, integrate real-time monitoring in inert atmospheres to isolate oxidative degradation pathways .
Q. How should researchers design biological assays to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer : Select target enzymes (e.g., kinases or proteases) based on structural analogs’ activity . Use dose-response curves to determine IC50 values, ensuring proper controls (e.g., solvent-only and known inhibitors). Validate assay reproducibility via intra- and inter-laboratory comparisons. For cell-based assays, apply standardized protocols (e.g., MTT assays) and account for cytotoxicity using viability controls .
Advanced Research Questions
Q. How do stereochemical and geometric isomers of the compound impact its biological activity, and how can these be distinguished analytically?
- Methodological Answer : Synthesize and isolate (Z)- and (E)-isomers via chiral chromatography or crystallization. Compare their activity using enzyme kinetics (e.g., Michaelis-Menten plots) or cellular uptake studies. Characterize isomers via circular dichroism (CD) spectroscopy or X-ray crystallography to correlate structure-activity relationships . Computational modeling (e.g., molecular docking) can predict binding affinity differences .
Q. What methodologies are effective for identifying degradation products of the compound in environmental or biological systems?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect trace degradation products . For environmental fate studies, simulate conditions (e.g., UV exposure or microbial activity) in controlled reactors. Apply non-targeted analysis to identify unknown metabolites . Validate findings with isotopic labeling or synthetic standards .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting IC50 values or stability profiles)?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay pH, cell lines, or compound purity). Replicate key studies using standardized protocols (e.g., IUPAC guidelines for data reporting ). Cross-validate results via orthogonal methods (e.g., surface plasmon resonance vs. fluorescence assays). Publish detailed metadata (e.g., solvent lot numbers, instrument calibration logs) to enhance reproducibility .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
